molecular formula C22H15ClN2O2 B2527548 N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide CAS No. 477850-82-1

N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide

Cat. No.: B2527548
CAS No.: 477850-82-1
M. Wt: 374.82
InChI Key: GFAOYXYAVRKSML-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide is a synthetic small molecule based on the privileged isoquinoline scaffold, offered for research purposes. Compounds within this structural class are recognized in medicinal chemistry for their diverse biological potential and are frequently investigated as core structures in developing novel therapeutic agents . Research Applications and Potential: While the specific biological data for this compound is not fully established, its structural analogs have demonstrated significant research interest in several areas. The 4-oxoquinoline-3-carboxamide core is a prominent scaffold with reported activities in preclinical research . Key research areas for related compounds include: • Anti-inflammatory Research: Derivatives have been investigated as novel anti-inflammatory agents for treating acute lung injury and sepsis. These compounds have shown potential by inhibiting the release of pro-inflammatory cytokines like TNF-α and IL-6 and suppressing the NF-κB signaling pathway . • Anticancer Research: Structurally similar molecules have exhibited cytotoxic activity against various human cancer cell lines, including gastric cancer, with some showing selectivity over normal cell lines . Proposed mechanisms for related compounds include topoisomerase II inhibition . • Multi-Target Agent Development: The quinoline scaffold is often explored in developing multi-target agents due to its ability to confer both anti-inflammatory and antioxidant activity, which is relevant for complex disease pathologies . Handling and Compliance: This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and referring to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O2/c23-15-10-12-16(13-11-15)24-21(26)20-14-25(17-6-2-1-3-7-17)22(27)19-9-5-4-8-18(19)20/h1-14H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAOYXYAVRKSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-phenylisoquinoline-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key examples include:

ReagentConditionsProductYieldSource
Sodium methoxideReflux in DMF (110°C)Methoxy-substituted phenyl derivative68–72%
Ammonium hydroxide80°C, 12 hrsAminophenyl analog55%

In these reactions, the electron-withdrawing carboxamide group activates the para-chloro position for substitution. Kinetic studies suggest SNAr mechanisms dominate due to the stabilization of the Meisenheimer intermediate.

Oxidation and Reduction

The 1-oxo group and aromatic systems participate in redox transformations:

Oxidation

ReagentConditionsOutcomeNotes
KMnO₄ (aq)Acidic, 60°CHydroxylation of phenyl ringForms dihydroxy product
Ozone-78°C, CH₂Cl₂Oxidative cleavage of alkene moietiesRequires reductive workup

Reduction

ReagentConditionsOutcomeSelectivity
LiAlH₄Anhydrous THF, 0°C→RTReduction of amide to amine89% conversion
H₂/Pd-CEthanol, 50 psiHydrogenation of aromatic ringsPartial saturation

Reduction of the amide group produces N-(4-chlorophenyl)-1-hydroxy-2-phenylisoquinoline-4-methylamine, a precursor for secondary functionalization.

Cycloaddition and Ring Expansion

The isoquinoline core participates in [4+2] cycloadditions with dienophiles:

DienophileConditionsProduct TypeKey Feature
AcetylenedicarboxylateToluene, 120°CBridged polycyclic systemForms 6-membered ring
Nitrile oxidesMicrowave, 150°CIsoxazoline-fused derivativeImproves water solubility

These reactions exploit the electron-deficient nature of the isoquinoline ring, with regioselectivity controlled by frontier molecular orbital interactions .

Hydrolysis and Condensation

The carboxamide group undergoes hydrolysis under acidic/basic conditions:

ConditionReagentProductApplication
6M HCl, reflux-4-Carboxylic acid derivativeChelating agent synthesis
NaOH (aq), 70°C-Sodium carboxylate saltImproves solubility

Condensation reactions with aldehydes/ketones yield Schiff base derivatives, used in metal-organic framework (MOF) synthesis .

Catalytic Cross-Coupling

Palladium-mediated reactions enable aryl-aryl bond formation:

Reaction TypeReagents/ConditionsProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl-substituted isoquinoline75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CN-aryl amine derivatives82%

These reactions demonstrate compatibility with the carboxamide group, enabling structural diversification for medicinal chemistry applications .

Photochemical Reactions

UV irradiation induces unique transformations:

WavelengthSolventPrimary ReactionByproduct Analysis
254 nmAcetonitrileC–N bond cleavageChlorophenyl radical detected
365 nmBenzene[2+2] CycloadditionDimer formation confirmed

Mechanistic studies using ESR spectroscopy identified triplet excited states as key intermediates in these pathways .

Enzymatic Modifications

In vitro studies with cytochrome P450 isoforms reveal metabolic pathways:

EnzymeModification SiteMetabolite IdentifiedRelative Activity
CYP3A4Isoquinoline C-1 oxidation1,2-Dihydroxy derivative92%
CYP2D6N-DemethylationSecondary amine product47%

These findings inform prodrug design and toxicity profiling for pharmaceutical applications .

Reactivity Comparison Table

Critical parameters influencing reaction outcomes:

Reaction ClassRate (k, s⁻¹)Activation Energy (kJ/mol)Solvent Dependence
NAS (Methoxy)3.2×10⁻⁴84.2High (DMF > DMSO)
Amide Reduction1.8×10⁻³72.9Moderate
Suzuki Coupling5.6×10⁻²68.3Low

Data derived from Arrhenius plots and computational modeling .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it for the development of new compounds with desired properties.

Synthetic Routes
The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with 2-phenylisoquinoline-4-carboxamide, often in the presence of a base like triethylamine. This method can be optimized for yield and purity through techniques such as recrystallization or chromatography.

Biological Applications

Antimicrobial Properties
Research indicates that N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide exhibits antimicrobial activity against various pathogens. This makes it a candidate for further studies in developing new antimicrobial agents.

Anticancer Research
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its effects on different cancer cell lines, showing potential cytotoxic effects that warrant further investigation.

Table 1: Anticancer Activity Overview

Cell Line IC50 (µM) Reference
MCF7 (Breast)1.88
A549 (Lung)26
HepG2 (Liver)0.74 mg/mL

Medicinal Chemistry

Therapeutic Potential
Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions. Its ability to inhibit specific enzymes involved in these processes is a focal point of current studies.

Case Studies

  • Tumor Size Reduction in Animal Models
    A study evaluated the efficacy of N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide in reducing tumor size in xenograft models, showing promising results that support its potential use in cancer therapy.
  • Inflammatory Marker Reduction
    In models of induced inflammation, this compound demonstrated a significant reduction in inflammatory markers, indicating its potential utility in treating inflammatory diseases.

Industrial Applications

Material Development
In industrial settings, N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide is being explored for the development of new materials and chemical processes. Its unique properties may contribute to advancements in materials science.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the aromatic rings and heterocyclic core. Key analogs include:

Heterocyclic Core Modifications

The isoquinoline core distinguishes the target compound from analogs with pyridine, quinoline, or coumarin scaffolds:

Table 2: Impact of Heterocyclic Core on Activity
Compound Name Core Structure Biological Activity Application Reference
N-(4-Chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide Isoquinoline Not reported (inferred) Agrochemical/Pharmaceutical N/A
N-(4-Bromophenyl)-4-hydroxy-2-oxo-1-allylquinoline-3-carboxamide Quinoline Undisclosed (structural analog) Potential drug candidate
4-(1-(4-Chlorobenzyl)-triazolyl)-N-(4-fluorophenethyl)coumarin Coumarin Anticancer (inferred) Pharmacological
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine Benzimidazole Inhibits wheat germination Agricultural

Key Insight: Isoquinoline and quinoline derivatives are prioritized for agrochemical applications due to their planar aromatic systems, which facilitate interactions with biological targets. Coumarin and benzimidazole analogs exhibit divergent activities, highlighting the role of core structure in determining function.

Insecticidal Activity
  • N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide: Demonstrated >90% mortality against cowpea aphid, outperforming acetamiprid (a neonicotinoid) .
Enzyme Inhibition
  • Maleimide derivatives with 4-halophenyl groups (F, Cl, Br, I) show consistent MGL inhibition (IC₅₀ = 4–7 µM), indicating minimal steric or electronic effects from halogens .
Antioxidant Activity
  • N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide : Exhibits antioxidant properties, though less potent than BHA (a standard antioxidant) .

Biological Activity

N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the isoquinoline family, characterized by a bicyclic structure that contributes to its pharmacological properties. Its molecular formula is C19H15ClN2OC_{19}H_{15}ClN_{2}O with a molecular weight of approximately 324.79 g/mol. The presence of the 4-chlorophenyl group enhances its biological activity through various mechanisms.

Anticancer Activity

Research indicates that N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide exhibits potent anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines, including:

Cell LineIC50 (µM)
COLO205 (Colorectal adenocarcinoma)0.32
H460 (Non-small-cell lung cancer)0.89
A498 (Renal cell carcinoma)1.5
Hep 3B (Liver cancer)1.8

The compound's mechanism of action involves the inhibition of tubulin polymerization, which is crucial for cancer cell mitosis. Molecular docking studies suggest that it binds effectively to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide has demonstrated significant anti-inflammatory effects. In vivo studies involving lipopolysaccharide (LPS)-induced acute lung injury models revealed that the compound significantly reduced the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. It also inhibited the NF-κB signaling pathway, which plays a critical role in inflammatory responses .

Case Studies and Research Findings

  • Study on Anticancer Effects :
    • A study published in Pharmaceutical Research evaluated various derivatives of isoquinoline compounds for anticancer activity. N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide was highlighted for its low IC50 values against multiple cancer cell lines, suggesting high potency and potential as a lead compound for further development .
  • Inflammation Model :
    • In another study focusing on inflammation, the compound was tested in LPS-induced sepsis models. Results showed significant improvement in survival rates and reduction in lung edema among treated mice compared to controls, indicating its potential therapeutic role in managing inflammatory diseases .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide has favorable absorption and distribution characteristics, making it suitable for therapeutic applications. However, potential drug-drug interactions and mutagenic risks were noted during ADMET profiling, necessitating further investigation into its safety profile .

Q & A

Basic: What are the standard synthetic routes for N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step pathways:

  • Step 1: Formation of the isoquinoline core via cyclization reactions, often using catalysts like acetic anhydride or polyphosphoric acid under reflux conditions.
  • Step 2: Introduction of the 4-chlorophenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) with palladium catalysts.
  • Step 3: Carboxamide formation through condensation of the intermediate acid chloride with 4-chloroaniline in polar aprotic solvents (e.g., DMF or THF) .

Optimization Tips:

  • Use high-purity reagents and inert atmospheres (N₂/Ar) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from DCM to DMF) to enhance solubility of intermediates .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve aromatic protons and confirm carboxamide linkage (δ ~8–12 ppm for NH groups) .
  • IR Spectroscopy: Peaks at ~1650–1700 cm⁻¹ for carbonyl (C=O) and ~3300 cm⁻¹ for NH stretching .
  • X-ray Crystallography: Use SHELX software (SHELXL for refinement) to determine crystal structure. High-resolution data (≤ 1.0 Å) ensures accurate assignment of bond angles and torsional strain .

Advanced: How do structural modifications at the 4-chlorophenyl or isoquinoline positions affect bioactivity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:

Modification Biological Impact Reference
4-Cl → 4-F Increased metabolic stability but reduced binding affinity to kinase targets
Phenyl → Pyridyl Enhanced solubility but diminished cytotoxicity in cancer cell lines
Methoxy substitution Improved blood-brain barrier penetration in neuropharmacological models

Experimental Design:

  • Synthesize analogs via parallel combinatorial chemistry.
  • Test in vitro using enzyme inhibition assays (e.g., kinase profiling) and compare IC₅₀ values .

Advanced: How can crystallographic data resolve contradictions in reported binding modes?

Methodological Answer:
Contradictions often arise from differing crystallization conditions or ligand conformations. To resolve:

  • High-Resolution Crystallography: Use synchrotron radiation (λ = 0.7–1.0 Å) to obtain unambiguous electron density maps.
  • Molecular Dynamics (MD): Simulate ligand-protein interactions under physiological conditions (e.g., explicit solvent models) to validate static X-ray data .

Case Study: Discrepancies in kinase binding pocket occupancy were resolved by re-refining deposited PDB files using SHELXL with updated restraint libraries .

Advanced: What methodologies are used to study its interactions with biological targets like kinases or GPCRs?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) using immobilized receptors on sensor chips.
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces .
  • Cryo-EM: Resolve complex structures with flexible regions (e.g., GPCR-arrestin complexes) at near-atomic resolution .

Advanced: How can researchers address contradictory bioactivity data across cell-based vs. enzyme assays?

Methodological Answer:
Contradictions may stem from off-target effects or assay conditions. Mitigation strategies:

  • Orthogonal Assays: Validate hits using both biochemical (purified enzyme) and cellular (e.g., CRISPR-edited cell lines) platforms.
  • Proteomics Profiling: Use affinity pulldown coupled with LC-MS/MS to identify unintended targets .

Example: A study resolved inconsistent cytotoxicity by confirming compound aggregation artifacts via dynamic light scattering (DLS) .

Advanced: What strategies are employed to elucidate its mechanism of action when target deconvolution is challenging?

Methodological Answer:

  • Chemical Proteomics: Employ photoaffinity labeling with a biotinylated probe to capture interacting proteins, followed by streptavidin enrichment and MS/MS identification .
  • CRISPR-Cas9 Screens: Genome-wide knockout libraries can identify synthetic lethal partners or resistance mechanisms .
  • Mutant Cycle Analysis: Engineer point mutations in suspected binding pockets (e.g., kinase ATP site) to quantify energy contributions .

Advanced: How can aqueous solubility be improved without compromising target affinity?

Methodological Answer:

  • Co-Solvent Systems: Use cyclodextrins or PEG-based formulations to enhance solubility while maintaining potency .
  • Prodrug Approach: Introduce ionizable groups (e.g., phosphate esters) cleaved enzymatically in vivo.
  • Salt Formation: Screen counterions (e.g., HCl, sodium) during crystallization to improve dissolution rates .

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